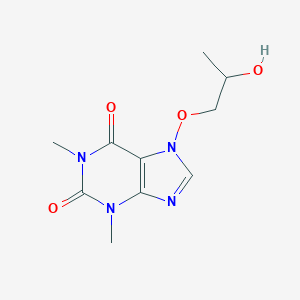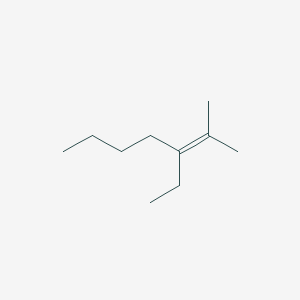
2-Methyl-3-ethyl-2-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-ethyl-2-heptene, also known as isoprene, is a volatile organic compound that is commonly found in many biological and environmental systems. It is a highly reactive molecule that is involved in a variety of chemical reactions, including polymerization, oxidation, and combustion.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-ethyl-2-heptene is not well understood, but it is believed to be involved in a variety of chemical reactions, including the formation of reactive oxygen species and the production of free radicals. These reactions can lead to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-ethyl-2-heptene has been shown to have a variety of biochemical and physiological effects, including its ability to induce oxidative stress and inflammation. It has also been shown to have cytotoxic and mutagenic effects on cells, and may be involved in the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-3-ethyl-2-heptene in lab experiments include its high reactivity and versatility, which make it a useful tool for studying a variety of chemical and biological processes. However, its volatility and potential toxicity can also make it difficult to work with, and proper safety precautions must be taken when handling it.
Direcciones Futuras
There are many future directions for research on 2-Methyl-3-ethyl-2-heptene, including its use as a biomarker for environmental pollution, its potential role in the development of cancer and other diseases, and its use as a building block for the synthesis of new organic compounds. Further studies are also needed to better understand its mechanism of action and its effects on cellular components.
Métodos De Síntesis
2-Methyl-3-ethyl-2-heptene can be synthesized through several methods, including the dehydration of 3-methyl-2-pentanol, the dehydrogenation of isopentane, and the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber. The most common method of synthesis is through the pyrolysis of 2-Methyl-3-ethyl-2-heptene rubber, which involves heating the rubber to high temperatures in the absence of oxygen to produce 2-Methyl-3-ethyl-2-heptene gas.
Aplicaciones Científicas De Investigación
2-Methyl-3-ethyl-2-heptene has a wide range of scientific research applications, including its use as a monomer in the production of synthetic rubber, as a solvent in the extraction of natural products, and as a building block for the synthesis of various organic compounds. It is also used as a biomarker for the detection of environmental pollution and as a model compound for the study of atmospheric chemistry.
Propiedades
Número CAS |
19780-61-1 |
|---|---|
Nombre del producto |
2-Methyl-3-ethyl-2-heptene |
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
3-ethyl-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |
Clave InChI |
JCVDGJIYXBDDCK-UHFFFAOYSA-N |
SMILES |
CCCCC(=C(C)C)CC |
SMILES canónico |
CCCCC(=C(C)C)CC |
Otros números CAS |
19780-61-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



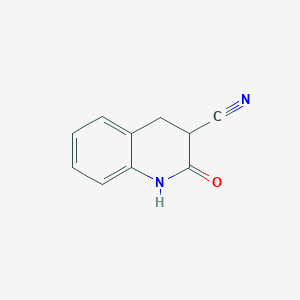
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


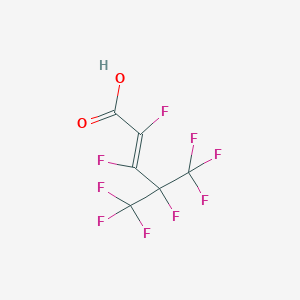
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
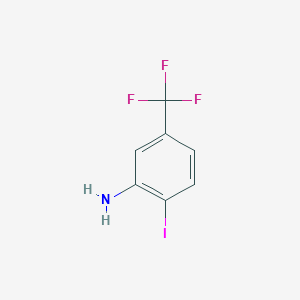
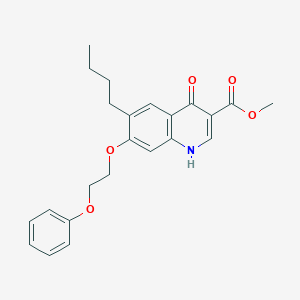
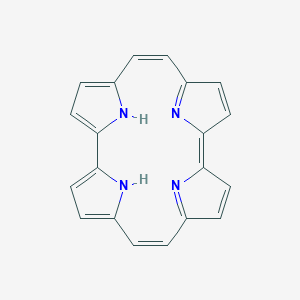
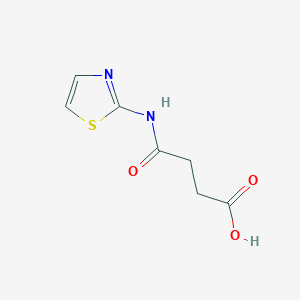
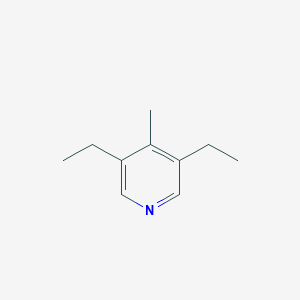
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)
